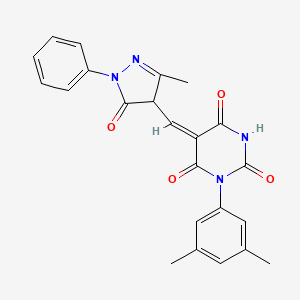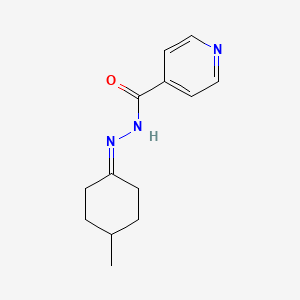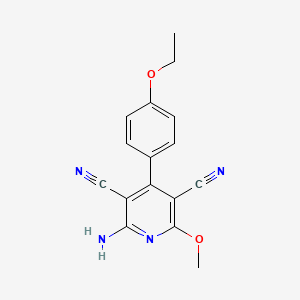
1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrazole ring and substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions to form the pyrazole core.
Substitution on the Pyrazole Ring: The pyrazole ring is then substituted with a phenyl group and a methyl group through electrophilic aromatic substitution reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting a β-diketone with urea or thiourea under acidic conditions.
Condensation Reaction: The final step involves the condensation of the substituted pyrazole ring with the pyrimidine ring. This is typically carried out under reflux conditions in the presence of a suitable catalyst to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazole and pyrimidine rings, leading to the formation of alcohols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. It may serve as a template for designing new therapeutic agents.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of 1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.
相似化合物的比较
1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione can be compared with other pyrimidine and pyrazole derivatives. Similar compounds include:
1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-dione: This compound differs by having a dione instead of a trione, which may affect its reactivity and biological activity.
1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-tetraone: This compound has an additional carbonyl group, which can influence its chemical properties and interactions.
This compound analogs: Various analogs with different substituents on the aromatic rings or modifications to the pyrazole or pyrimidine rings can be synthesized to study structure-activity relationships.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C23H20N4O4 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC 名称 |
(5E)-1-(3,5-dimethylphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H20N4O4/c1-13-9-14(2)11-17(10-13)26-21(29)19(20(28)24-23(26)31)12-18-15(3)25-27(22(18)30)16-7-5-4-6-8-16/h4-12,18H,1-3H3,(H,24,28,31)/b19-12+ |
InChI 键 |
DMBNRBIUHRYQFY-XDHOZWIPSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3C(=NN(C3=O)C4=CC=CC=C4)C)/C(=O)NC2=O)C |
规范 SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3C(=NN(C3=O)C4=CC=CC=C4)C)C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11698859.png)

![(5E)-3-(4-Ethoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698878.png)
![(3E)-1-(2-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698892.png)
![2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11698894.png)
![ethyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11698898.png)
![N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11698901.png)
![4-bromo-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11698906.png)


![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698920.png)
![N'-[(E)-9-Anthrylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11698927.png)

![(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698941.png)
